

Technical Guide: 5-Amino-7-methylquinoline Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-7-methylquinoline sulfate

Cat. No.: B11859949

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A comprehensive review of available scientific literature reveals a notable absence of specific data for **5-Amino-7-methylquinoline sulfate** and its parent compound, 5-Amino-7-methylquinoline. This technical guide consolidates information on related compounds and outlines potential synthetic pathways, providing a foundational resource for researchers and drug development professionals.

As of late 2025, a specific CAS number for **5-Amino-7-methylquinoline sulfate** has not been registered, and detailed experimental data, including physicochemical properties, spectral analyses, and biological activities, are not available in the public domain. This scarcity of information suggests that 5-Amino-7-methylquinoline and its salts are not widely synthesized or characterized compounds. However, an examination of the synthesis and properties of structurally similar molecules can provide valuable insights for researchers interested in this specific chemical entity.

Physicochemical Properties

Due to the lack of experimental data for **5-Amino-7-methylquinoline sulfate**, a table of its quantitative physicochemical properties cannot be provided. For reference, Table 1 summarizes the known properties of related quinoline derivatives.

Table 1: Physicochemical Properties of Related Quinoline Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
5-Methylquinoline	7661-55-4	C ₁₀ H ₉ N	143.18	19	262.7
7-Methylquinoline	612-60-2	C ₁₀ H ₉ N	143.18	-4	258-259
5-Aminoquinoline	611-34-7	C ₉ H ₈ N ₂	144.17	106-109	310
8-Amino-7-methylquinoline	5470-82-6	C ₁₀ H ₁₀ N ₂	158.20	Not available	46-48

Note: The properties of the sulfate salt would differ significantly from the free base, particularly in terms of solubility and melting point.

Potential Synthetic Methodologies

While a direct synthetic protocol for 5-Amino-7-methylquinoline is not documented, established methods for the synthesis of substituted quinolines can be adapted. A plausible approach involves a multi-step synthesis starting from commercially available precursors.

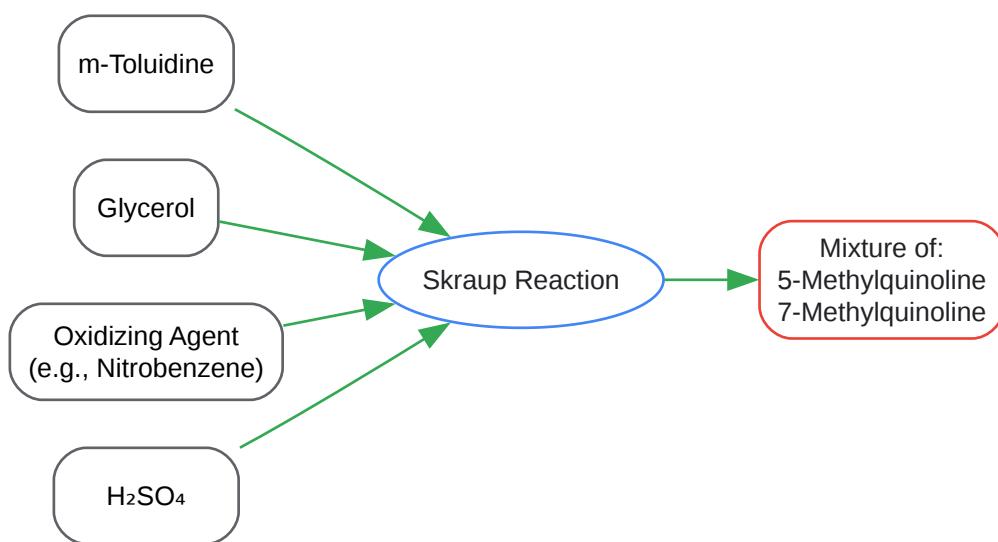
1. Synthesis of a Methylquinoline Mixture via Skraup Reaction:

The Skraup synthesis is a classic method for producing quinolines. The reaction of m-toluidine with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid is known to produce a mixture of 5-methylquinoline and 7-methylquinoline^{[1][2]}. The ratio of these isomers can be influenced by the reaction conditions^[2].

Experimental Protocol (Adapted from Skraup Synthesis of 5- and 7-Methylquinoline):^[2]

- A mixture of m-toluidine, glycerol, and m-nitrobenzene sulfonate is prepared.

- Concentrated sulfuric acid and water are added dropwise to the stirred mixture, with cooling to control the exothermic reaction.
- The reaction mixture is heated to initiate and sustain the reaction.
- After completion, the mixture is cooled, diluted with water, and excess nitrobenzene is removed by steam distillation.
- The solution is then made alkaline to liberate the free quinoline bases.
- The product is extracted with an organic solvent and purified, typically by distillation, to yield a mixture of 5-methylquinoline and 7-methylquinoline.



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Caption: Skraup synthesis of methylquinoline isomers.

2. Nitration of 7-Methylquinoline:

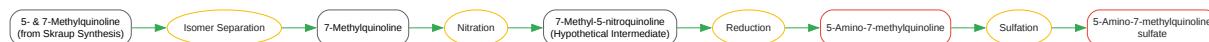
Following the separation of the 7-methylquinoline isomer, a nitro group can be introduced at the 5-position. However, literature suggests that the nitration of a mixture of 5- and 7-methylquinoline can selectively yield 7-methyl-8-nitroquinoline, highlighting the influence of directing groups on the quinoline ring[2]. Achieving nitration at the 5-position of 7-methylquinoline would require careful control of reaction conditions and potentially the use of specific nitrating agents to favor the desired isomer.

3. Reduction of the Nitro Group:

The final step in synthesizing the parent amine would be the reduction of the nitro group. This is a common transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or other metal-based reducing agents[1].

Experimental Protocol (General for Nitro Group Reduction):

- The nitro-substituted methylquinoline is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or an acidic medium).
- A reducing agent (e.g., SnCl₂/HCl or a hydrogenation catalyst) is added.
- The reaction is stirred at an appropriate temperature (often room temperature or slightly elevated) until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to remove the catalyst or excess reagents.
- The product, 5-Amino-7-methylquinoline, is then isolated and purified, typically through extraction and crystallization or chromatography.



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References

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- 2. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [Technical Guide: 5-Amino-7-methylquinoline Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11859949#cas-number-for-5-amino-7-methylquinoline-sulfate>]

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